molecular formula C12H17N3O3S2 B319899 N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide

N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide

Cat. No.: B319899
M. Wt: 315.4 g/mol
InChI Key: VEBKOQPJZNIZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide is a complex organic compound with a unique structure that includes a dimethylamino group, a sulfonyl group, and a carbonothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzenesulfonyl chloride with a suitable amine to form an intermediate, which is then reacted with a carbonothioyl compound under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.

Scientific Research Applications

N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfonyl or carbonothioyl groups is beneficial.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with cellular membranes.

Comparison with Similar Compounds

N,N-dimethyl-4-{[(propionylamino)carbothioyl]amino}benzenesulfonamide can be compared with other compounds that have similar functional groups, such as:

    N-[({4-[(methylamino)sulfonyl]phenyl}amino)carbonothioyl]propanamide: This compound has a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.

    N-[({4-[(dimethylamino)sulfonyl]phenyl}amino)carbonothioyl]butanamide: This compound has a butanamide group instead of a propanamide group, which can influence its physical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H17N3O3S2

Molecular Weight

315.4 g/mol

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C12H17N3O3S2/c1-4-11(16)14-12(19)13-9-5-7-10(8-6-9)20(17,18)15(2)3/h5-8H,4H2,1-3H3,(H2,13,14,16,19)

InChI Key

VEBKOQPJZNIZEL-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)S(=O)(=O)N(C)C

Origin of Product

United States

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